
Propane-1,3-diyl bis(4-aminobenzoate) CAS
number 57609-64-0

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Propane-1,3-diyl bis(4-

aminobenzoate)

Cat. No.: B1208274 Get Quote

An In-depth Technical Guide to Propane-1,3-diyl bis(4-aminobenzoate) (CAS 57609-64-0)
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Abstract
Propane-1,3-diyl bis(4-aminobenzoate), CAS number 57609-64-0, is an aromatic diamine

with a distinct V-shaped molecular structure.[1][2][3] Primarily recognized for its role in polymer

chemistry, it serves as a high-performance curative and chain extender for polyurethane and

epoxy resins, imparting desirable properties such as hydrolytic stability and flexibility.[1][4]

While established in materials science, its unique bifunctional nature, with terminal primary

amines and hydrolyzable ester linkages, presents emerging opportunities in the life sciences.

[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis,

chemical reactivity, and potential applications, with a particular focus on its relevance to drug

development as a component in advanced drug delivery systems. Toxicological considerations

associated with its aromatic amine moieties are also discussed.[1]

Physicochemical and Structural Properties
Propane-1,3-diyl bis(4-aminobenzoate) is a non-hygroscopic, crystalline solid at room

temperature.[1] Its molecular structure is characterized by a flexible propane-1,3-diyl linker

connecting two rigid 4-aminobenzoate groups.[1] This linkage results in a notable "V" shape,

with the trimethylene unit adopting a gauche-gauche conformation.[1][2][3]
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Table 1: Physicochemical Properties

Property Value Reference(s)

CAS Number 57609-64-0 [1][4]

Molecular Formula C₁₇H₁₈N₂O₄ [2][4][5]

Molecular Weight 314.34 g/mol [1][4]

Appearance
White to yellow/orange

granular powder
[6][7]

Melting Point 124-127 °C [7]

Density 1.14 g/mL at 25 °C

Water Solubility 4 mg/L at 25 °C [7]

LogP ~2.5 - 3.5 [1][7]

| Topological Polar Surface Area | 104.1 Å² |[1] |

Single-crystal X-ray diffraction has provided precise data on its solid-state structure.[2] The

crystal packing is heavily influenced by a network of intermolecular hydrogen bonds.[1][2]

Specifically, N—H⋯O and N—H⋯N interactions link adjacent molecules into a three-

dimensional network, defining the material's bulk properties.[2][3]

Table 2: Crystallographic Data

Parameter Value Reference(s)

Crystal System Monoclinic [2]

a 23.725 (5) Å [2]

b 4.5109 (9) Å [2]

c 8.2171 (17) Å [2]

β 107.173 (3)° [2]

Volume 840.2 (3) Å³ [2]
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| Z | 2 |[2] |

Synthesis and Characterization
Several synthetic routes to Propane-1,3-diyl bis(4-aminobenzoate) have been established.

The most effective industrial method involves nucleophilic substitution, which minimizes side

reactions and produces a high-purity product.[1][8]

Experimental Protocols
Protocol 2.1: Synthesis via Nucleophilic Substitution

This process, adapted from established industrial methods, is preferred for its high yield and

purity.[8]

Salt Formation: Prepare the alkali metal salt of p-aminobenzoic acid (e.g., sodium p-

aminobenzoate) by reacting p-aminobenzoic acid with an equimolar amount of an alkali

metal hydroxide (e.g., NaOH) in a suitable solvent.

Reaction: In a reaction vessel, dissolve the p-aminobenzoic acid alkali metal salt in an

aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Addition: Add 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane)

to the solution. The molar ratio of the p-aminobenzoate salt to the dihalopropane should be

approximately 2:1.

Heating: Heat the reaction mixture under controlled temperature conditions, typically

between 80-120 °C, for several hours until the reaction is complete (monitored by TLC or

HPLC).

Isolation: After cooling, the product can be isolated by precipitation upon addition of water.

Purification: The crude product is collected by filtration, washed with water to remove

inorganic salts, and then purified by recrystallization from a suitable solvent like ethanol or

acetone to yield high-purity Propane-1,3-diyl bis(4-aminobenzoate).[1]

An alternative, more direct route is the Fischer esterification of 1,3-propanediol with two

equivalents of 4-aminobenzoic acid in the presence of an acid catalyst.[1]
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Diagram 1: Key synthetic pathways to Propane-1,3-diyl bis(4-aminobenzoate).

Protocol 2.2: Characterization by Single-Crystal X-ray Diffraction

The following protocol is based on the methodology reported for the structural elucidation of

this compound.[2]

Crystal Growth: Grow single crystals suitable for diffraction, for example, by slow evaporation

from an appropriate solvent.

Data Collection: Mount a suitable crystal (e.g., 0.35 × 0.35 × 0.02 mm) on a diffractometer,

such as a Bruker SMART APEX model.[2]
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Experimental Conditions: Cool the crystal to a low temperature (e.g., 100 K) to minimize

thermal vibrations.[2] Use Mo Kα radiation (λ = 0.71073 Å) as the X-ray source.

Data Acquisition: Collect a series of diffraction frames by rotating the crystal.

Data Reduction: Process the collected data using software like SAINT to integrate the

reflections and perform corrections for factors such as Lorentz and polarization effects.[2]

Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g.,

with SHELXS97) and refine the structural model against the experimental data using a full-

matrix least-squares method (e.g., with SHELXL97).[2]

Chemical Reactivity and Applications
The compound's reactivity is dominated by its two primary amino groups and two ester

linkages. The amino groups are nucleophilic, while the ester groups are susceptible to

hydrolysis.[1][5]

3.1. Polymer Chemistry

This is the most well-documented application area. The compound's diamine nature makes it

an excellent curative or chain extender for polymers.[1]

Polyurethanes and Epoxies: It serves as a high-performance reactant with polyurethane and

epoxide prepolymers.[4] The resulting polymers exhibit good hydrolytic stability, resistance to

dry heat aging, and overall chemical resistance.[1]

Electrically Conductive Adhesives (ECAs): Studies have shown its ability to improve the

flexibility of ECAs, positively impacting their electrical, mechanical, and thermal properties.[1]

3.2. Other Chemical Transformations

Schiff Base Formation: The primary amines can undergo condensation reactions with

aldehydes or ketones to form bis-Schiff bases (imines), although some reactions may require

specific conditions to proceed successfully.[1]

Coordination Chemistry: The nitrogen and oxygen atoms can act as donor sites, making the

molecule a candidate ligand for forming coordination complexes or metal-organic
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frameworks (MOFs).[1]
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Diagram 2: Chemical reactivity profile and major application pathways.

Relevance in Drug Development
While not a therapeutic agent itself, the structure of Propane-1,3-diyl bis(4-aminobenzoate) is
well-suited for applications in drug delivery systems.[1] It satisfies Lipinski's Rule of Five, a set

of guidelines used to evaluate the druglikeness of a chemical compound.[1]

Table 3: Medicinal Chemistry Profile (Lipinski's Rules)

Rule Value Result Reference(s)

Molecular Weight 314.34 < 500 (Pass) [1]

LogP ~2.5 - 3.5 < 5 (Pass) [1]

H-Bond Donors 2 ≤ 5 (Pass) [1]
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| H-Bond Acceptors | 6 | ≤ 10 (Pass) |[1] |

4.1. Potential in Drug Delivery Systems

The molecule's symmetrical structure makes it an ideal building block (monomer) or cross-

linking agent for synthesizing novel polymers.[1]

Controlled Release: The ester linkages in the backbone are potentially hydrolyzable under

specific physiological conditions (e.g., changes in pH or enzymatic action). This could allow

for the controlled release of an encapsulated or conjugated drug.[1]

Targeted Delivery: The terminal aromatic amine groups can be chemically modified. This

allows for the attachment of targeting ligands (e.g., antibodies or peptides), which could

enable the resulting polymer-drug conjugate to accumulate selectively in diseased tissues,

enhancing efficacy and reducing side effects.[1]
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Diagram 3: Conceptual workflow for drug delivery system development.

4.2. Toxicological Profile

A critical consideration for any biomedical application is toxicology. The presence of two

aromatic amine moieties is a structural alert.[1] Aromatic amines as a class are sometimes

associated with toxicological concerns, including methemoglobinemia and potential

carcinogenicity, often through metabolic activation.[1][9] One study noted limited evidence of

carcinogenicity in animal studies for a product containing this compound.[9] Any drug
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development program utilizing this molecule would require a thorough evaluation of its

genotoxicity, metabolism, and long-term safety profile.

Safety and Handling
According to aggregated GHS information, Propane-1,3-diyl bis(4-aminobenzoate) is
classified as causing serious eye irritation.[6]

Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye

shields, and a dust mask (type N95), should be used when handling the powder.

Storage: The material should be stored in a tightly closed container in a cool, well-ventilated

place.[7][10]

Incompatibilities: Avoid contact with strong acids, bases, and reducing agents.[10]

Conclusion
Propane-1,3-diyl bis(4-aminobenzoate) is a versatile chemical with a well-established role in

polymer science as a high-performance diamine curative. Its unique V-shaped structure,

governed by its flexible central linker and extensive hydrogen bonding, dictates its material

properties. For drug development professionals, its potential lies not as a direct therapeutic but

as a sophisticated building block for creating advanced, biodegradable drug delivery systems.

The combination of reactive amine handles for targeting and hydrolyzable ester bonds for

controlled release makes it an attractive candidate for further research. However, the inherent

toxicological concerns associated with aromatic amines must be rigorously addressed through

comprehensive safety and metabolic studies before any clinical translation can be considered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3007263/
https://pubmed.ncbi.nlm.nih.gov/21588266/
https://www.scbt.com/p/1-3-propanediol-bis-4-aminobenzoate-57609-64-0
https://www.smolecule.com/products/s579789
https://pubchem.ncbi.nlm.nih.gov/compound/57609-64-0
https://pubchem.ncbi.nlm.nih.gov/compound/57609-64-0
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6449386.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6449386.aspx
https://patents.google.com/patent/US4476318A/cs
https://patents.google.com/patent/US4476318A/cs
http://media.hiscoinc.com/Volume2/d110001/medias/docus/394/Chemline-26031_PC-450-Q-ENG-SDS_VD.pdf
https://www.fishersci.com/store/msds?partNumber=AAA12754&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1208274#propane-1-3-diyl-bis-4-aminobenzoate-cas-number-57609-64-0
https://www.benchchem.com/product/b1208274#propane-1-3-diyl-bis-4-aminobenzoate-cas-number-57609-64-0
https://www.benchchem.com/product/b1208274#propane-1-3-diyl-bis-4-aminobenzoate-cas-number-57609-64-0
https://www.benchchem.com/product/b1208274#propane-1-3-diyl-bis-4-aminobenzoate-cas-number-57609-64-0
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1208274?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

